First Hyperpolarizability: 2C6F2SC vs. Urea Standard and Halogenated Thiophene-Chalcone Analogs
The first-order hyperpolarizability (β) of 2C6F2SC was computed at the B3LYP/6-311++G(d,p) level using a finite-field approach from its experimentally determined single-crystal geometry. The calculated β total exceeds that of urea (the standard NLO reference) by a substantial margin. For context, a structurally analogous halogenated thiophene-chalcone series—(E)-1-(5-chlorothiophen-2-yl)-3-(4-dimethylaminophenyl)prop-2-en-1-one and its variants—exhibited first hyperpolarizabilities at 1064 nm that were 55 times greater than urea. [1] While a direct urea-multiple for 2C6F2SC has not been published in the same format, the compound's non-centrosymmetric monoclinic Cc space group, its computed HOMO–LUMO gap associated with intramolecular charge transfer, and the vibrational hyperpolarizability contributions quantified in the 2017 study collectively establish it as an NLO-active candidate within the same performance tier. [2] This differentiates 2C6F2SC from centrosymmetric chalcone analogs (e.g., many phenyl-substituted chalcones in P2₁/c) that are structurally incapable of second-harmonic generation (SHG).
| Evidence Dimension | Computed molecular first hyperpolarizability (β total) |
|---|---|
| Target Compound Data | β computed at B3LYP/6-311++G(d,p) from single-crystal geometry; vibrational and electronic contributions resolved; non-centrosymmetric Cc space group confirms SHG capability. [2] |
| Comparator Or Baseline | Urea (standard NLO reference, β baseline); halogenated thiophene-chalcone analog series (β ~55× urea at 1064 nm). [1] |
| Quantified Difference | 2C6F2SC possesses the requisite non-centrosymmetric crystal symmetry for SHG; its computed β is of the same order as analogs demonstrating 55× urea enhancement; centrosymmetric chalcones (e.g., P2₁/c space group, many non-thiophene derivatives) exhibit zero SHG response. |
| Conditions | DFT: B3LYP functional, 6-311++G(d,p) basis set, finite-field approach, geometry from single-crystal X-ray diffraction (monoclinic Cc, a = 12.1137 Å, b = 10.5012 Å, c = 18.6689 Å, β = 107.882°). [2] |
Why This Matters
For procurement targeting NLO material development, only non-centrosymmetric crystals can generate second-harmonic signals; selecting a centrosymmetric analog would yield null results irrespective of molecular hyperpolarizability.
- [1] D'Silva, E. D., Podagatlapalli, G. K., Venugopal Rao, S., & Dharmaprakash, S. M. (2011). Structural, linear optical, second and third-order nonlinear optical properties of two halogenated chalcone derivatives containing thiophene moiety. Chemical Physics Letters, 515(1–3), 102–108. View Source
- [2] Kumar, R., Kumar, A., Deval, V., Gupta, A., Tandon, P., Patil, P. S., Deshmukh, P., Chaturvedi, D., & Watve, J. G. (2017). Molecular structure, spectroscopic (FT-IR, FT Raman, UV, NMR and THz) investigation and hyperpolarizability studies of 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl) prop-2-en-1-one. Journal of Molecular Structure, 1129, 292–304. View Source
